

Application Notes and Protocols for In Vitro Ferroptosis Induction

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Compound of Interest

Compound Name: ML303

Cat. No.: B2935589

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.

These application notes provide a comprehensive guide to inducing and analyzing ferroptosis in vitro. While the primary focus is on established inducers, the provided protocols can be adapted for testing novel compounds.

Important Note on ML303: As of our latest review of scientific literature, **ML303** is characterized as an antagonist of the influenza virus nonstructural protein 1 (NS1). There is currently no published scientific evidence to suggest that **ML303** directly induces ferroptosis or interacts with the key molecular components of the ferroptosis pathway. The protocols detailed below utilize well-validated inducers of ferroptosis, such as erastin and RSL3, and can serve as a framework for investigating the potential pro-ferroptotic activity of novel compounds like **ML303**.

Key Hallmarks of Ferroptosis

A definitive identification of ferroptosis relies on observing several key cellular events:

- **Iron-Dependence:** Cell death can be rescued by iron chelators (e.g., deferoxamine, DFO).
- **Lipid Peroxidation:** Accumulation of lipid reactive oxygen species (ROS) is a central feature. This can be prevented by lipid-soluble antioxidants (e.g., ferrostatin-1, liproxstatin-1).
- **Glutathione (GSH) Depletion:** Inhibition of GSH synthesis or the activity of glutathione peroxidase 4 (GPX4) is a common trigger.^{[1][2]}
- **Characteristic Morphology:** Electron microscopy may reveal mitochondrial changes, including smaller size, increased membrane density, and loss of cristae.^[1]

Established Ferroptosis Inducers

For robust ferroptosis induction, it is recommended to use well-characterized small molecules that target specific nodes in the ferroptosis pathway.

Inducer	Mechanism of Action	Typical Concentration Range	Reference(s)
Erastin	Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, which is a precursor for GSH synthesis.[2] [3]	1 - 10 μ M	[4]
RSL3	Directly and covalently inhibits GPX4, a key enzyme that neutralizes lipid peroxides.[2][3]	100 nM - 1 μ M	[5]
Sorafenib	A multi-kinase inhibitor that can also inhibit system Xc-, leading to GSH depletion and ferroptosis.	1 - 10 μ M	[5]
FIN56	Induces ferroptosis through GPX4 degradation and mevalonate pathway activation.	1 - 10 μ M	
BSO	(L-Buthionine sulfoximine) Inhibits glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis.[2]	100 μ M - 1 mM	[2]

Experimental Protocols

Protocol 1: Induction of Ferroptosis in Adherent Cell Culture

This protocol describes the induction of ferroptosis using erastin or RSL3 and its confirmation using the ferroptosis inhibitor ferrostatin-1.

Materials:

- Adherent cells of interest (e.g., HT-1080, PANC1)
- Complete cell culture medium
- Erastin (stock solution in DMSO)
- RSL3 (stock solution in DMSO)
- Ferrostatin-1 (Fer-1, stock solution in DMSO)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
- **Treatment Preparation:** Prepare fresh dilutions of erastin, RSL3, and ferrostatin-1 in complete cell culture medium. A typical experimental setup includes:
 - Vehicle control (medium with DMSO)
 - Ferroptosis inducer (e.g., 5 µM erastin or 500 nM RSL3)
 - Ferroptosis inhibitor control (e.g., 1 µM Fer-1)

- Co-treatment: Ferroptosis inducer + Ferroptosis inhibitor (e.g., 5 μ M erastin + 1 μ M Fer-1)
- Cell Treatment: Remove the old medium from the cells and add the prepared treatment media.
- Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and inducer concentration.
- Cell Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
- Data Analysis: Normalize the viability data to the vehicle control. True ferroptosis is indicated by a significant reduction in cell viability with the inducer that is rescued by co-treatment with ferrostatin-1.

Protocol 2: Detection of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid ROS, a key hallmark of ferroptosis.

Materials:

- Cells cultured on glass-bottom dishes or in 96-well plates
- Ferroptosis inducer (e.g., erastin, RSL3)
- C11-BODIPY™ 581/591 (stock solution in DMSO)
- Hoechst 33342 or DAPI for nuclear staining (optional)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Treatment: Treat cells with a ferroptosis inducer as described in Protocol 1.
- Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 μ M.

- Incubation: Incubate for 30-60 minutes at 37°C.
- Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Imaging or Flow Cytometry:
 - Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
 - Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.

Protocol 3: Measurement of Glutathione Depletion

This protocol describes the quantification of intracellular GSH levels using a commercially available kit.

Materials:

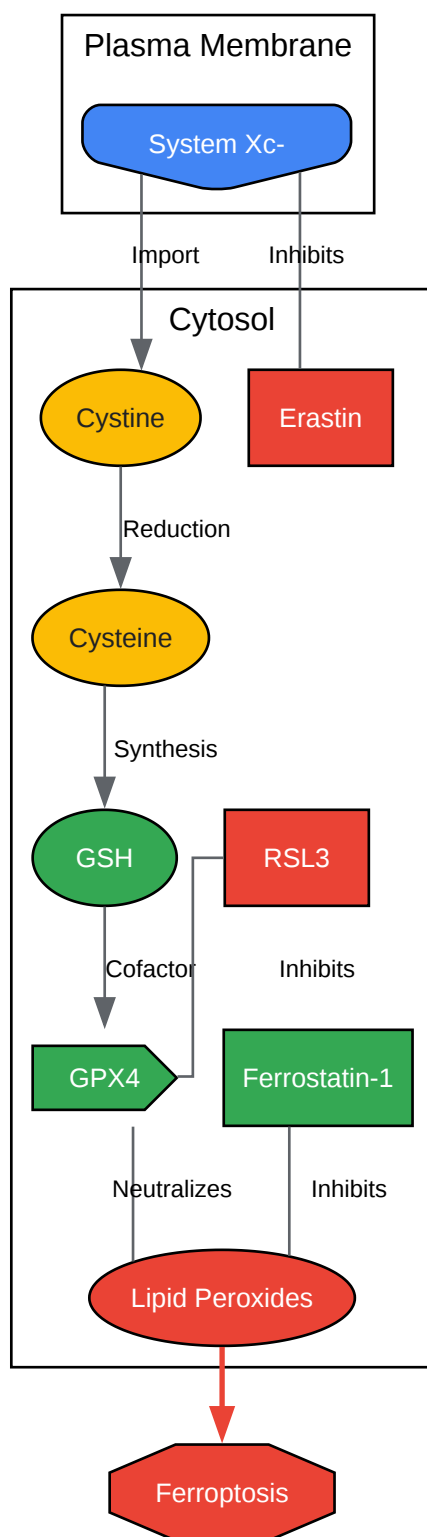
- Cells cultured in multi-well plates
- Ferroptosis inducer (e.g., erastin)
- GSH/GSSG-Glo™ Assay (Promega) or similar kit
- Luminometer

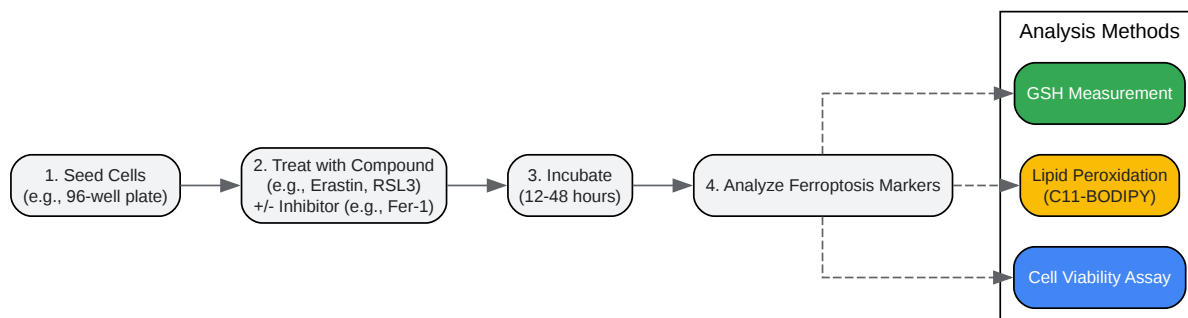
Procedure:

- Cell Treatment: Treat cells with a ferroptosis inducer as described in Protocol 1.
- Assay: Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves cell lysis and incubation with reagents that generate a luminescent signal proportional to the amount of GSH.

- **Data Analysis:** Measure luminescence using a plate reader. A significant decrease in the luminescent signal in treated cells compared to the vehicle control indicates GSH depletion.

Visualization of Pathways and Workflows





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